For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP) Biosynthesis Pathway in Bacteria
This technical guide provides a comprehensive overview of the (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) biosynthesis pathway, also known as the methylerythritol phosphate (MEP) pathway, in bacteria. This pathway is essential for the synthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP), and dimethylallyl pyrophosphate (DMAPP), which are vital for bacterial survival.[1] Its absence in humans makes it an attractive target for the development of novel antimicrobial agents.[1][2]
Introduction to the MEP Pathway
The MEP pathway is a metabolic route for isoprenoid precursor biosynthesis that is an alternative to the mevalonate (MVA) pathway.[1] Found in most bacteria, plastids of plants, and apicomplexan parasites, it is responsible for the synthesis of the universal five-carbon building blocks of all isoprenoids, IPP and DMAPP.[1][3] These precursors are essential for the production of a wide array of vital molecules, including quinones involved in electron transport, components of cell membranes like hopanoids, and carotenoids.[4] The pathway consists of seven enzymatic steps, starting from the central metabolites pyruvate and glyceraldehyde 3-phosphate.[5]
The Enzymatic Steps of the HMBPP Biosynthesis Pathway
The HMBPP biosynthesis pathway is a series of seven enzymatic reactions that convert pyruvate and glyceraldehyde 3-phosphate into IPP and DMAPP. The enzymes involved are DXP synthase (Dxs), DXP reductoisomerase (Dxr/IspC), MEP cytidylyltransferase (IspD), CDP-ME kinase (IspE), MEcPP synthase (IspF), HMBPP synthase (IspG/GcpE), and HMBPP reductase (IspH/LytB).[5]
Overall Pathway Diagram
Caption: The HMBPP (MEP) biosynthesis pathway in bacteria.
1-Deoxy-D-xylulose 5-phosphate Synthase (Dxs)
Dxs catalyzes the first committed step of the MEP pathway, a thiamine diphosphate (ThDP)-dependent condensation of pyruvate and glyceraldehyde 3-phosphate (G3P) to form 1-deoxy-D-xylulose 5-phosphate (DXP).[6] This enzyme is considered a major rate-limiting step in the pathway.[4]
Catalytic Mechanism:
Caption: Catalytic mechanism of DXP synthase (Dxs).
DXP Reductoisomerase (Dxr/IspC)
Dxr, also known as IspC, catalyzes the NADPH-dependent reduction and intramolecular rearrangement of DXP to form 2-C-methyl-D-erythritol 4-phosphate (MEP).[7] This is the first committed step of the MEP pathway, as DXP is also a precursor for the biosynthesis of vitamins B1 and B6.[8]
Catalytic Mechanism:
Caption: Catalytic mechanism of DXP reductoisomerase (Dxr/IspC).
MEP Cytidylyltransferase (IspD)
IspD catalyzes the CTP-dependent conversion of MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).[1]
CDP-ME Kinase (IspE)
IspE is an ATP-dependent kinase that phosphorylates the C2 hydroxyl group of CDP-ME to yield CDP-ME 2-phosphate (CDP-MEP).[2][9]
MEcPP Synthase (IspF)
IspF catalyzes the cyclization of CDP-MEP to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) with the concomitant release of CMP.[1][10] The reaction is dependent on divalent cations like Zn²⁺ and Mg²⁺ or Mn²⁺.[11]
Catalytic Mechanism:
Caption: Catalytic mechanism of MEcPP synthase (IspF).
HMBPP Synthase (IspG/GcpE)
IspG, also known as GcpE, is a [4Fe-4S] cluster-containing enzyme that catalyzes the reductive ring-opening of MEcPP to form (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP).[12][13] This is a complex reaction that involves a two-electron reduction.[12]
HMBPP Reductase (IspH/LytB)
IspH, also called LytB, is another [4Fe-4S] cluster-containing enzyme that catalyzes the final step of the pathway: the reduction of HMBPP to a mixture of IPP and DMAPP.[12][14] The typical ratio of IPP to DMAPP produced is approximately 5:1 or 6:1.[3][15]
Catalytic Mechanism:
Caption: Proposed catalytic mechanism of HMBPP reductase (IspH).
Quantitative Data
Table 1: Kinetic Parameters of E. coli MEP Pathway Enzymes
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference(s) |
| Dxs | Pyruvate | 40.8 ± 4.6 | - | - | [16] |
| D-Glyceraldehyde 3-phosphate | - | - | - | ||
| Dxr (IspC) | DXP | 250 | - | - | [17] |
| NADPH | - | - | - | ||
| IspD | MEP | - | - | - | |
| CTP | - | - | - | ||
| IspE | CDP-ME | 358 | - | - | [18] |
| ATP | 474 | - | - | [18] | |
| IspF | CDP-MEP | 81.1 | 7.3 x 10⁻³ | 90 | [19] |
| IspG (GcpE) | MEcPP | 700 | - | - | [4] |
| IspH (LytB) | HMBPP | - | - | - |
Table 2: In Vivo Metabolite Concentrations in E. coli
| Metabolite | Concentration (µM) | Condition | Reference(s) |
| DXP | Variable | Dependent on dxs expression | [20] |
| MEP | Higher in MG1655* vs Seq+ | Lycopene production | [12] |
| CDP-ME | Higher in MG1655* vs Seq+ | Lycopene production | [12] |
| MEcPP | Increased with high dxs expression | Isoprene production | [20] |
| HMBPP | Higher in MG1655* vs Seq+ | Lycopene production | [12] |
| IPP/DMAPP | Accumulates with ispS expression | Isoprene production | [20] |
Note: Absolute concentrations are highly dependent on strain and experimental conditions.
Regulation of the HMBPP Biosynthesis Pathway
The flux through the MEP pathway is tightly regulated at multiple levels to meet the cellular demand for isoprenoid precursors while avoiding the accumulation of potentially toxic intermediates.
Transcriptional Regulation
In E. coli, the genes of the MEP pathway are organized in several operons that are subject to transcriptional regulation. For example, the expression of dxs, often a rate-limiting step, can be a key control point.[9][20]
Allosteric Regulation and Feedback Inhibition
Feedback inhibition by the downstream products IPP and DMAPP plays a crucial role in regulating the pathway. These molecules can allosterically inhibit Dxs, the first enzyme of the pathway.[16] There is also evidence for allosteric regulation of IspF by downstream isoprenoid precursors.[12]
Experimental Protocols
General Workflow for Recombinant Protein Purification
Caption: General workflow for the purification of recombinant MEP pathway enzymes.
Detailed Methodologies
Purification of Recombinant MEP Pathway Enzymes
A general protocol for the purification of His-tagged recombinant MEP pathway enzymes from E. coli involves the following steps:
-
Expression: Grow E. coli cells harboring the expression plasmid for the target enzyme to mid-log phase and induce protein expression with IPTG.[21]
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a suitable lysis buffer. Lyse the cells by sonication or using a French press.[21]
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.[21]
-
Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column. Wash the column extensively with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.[22]
-
Elution: Elute the His-tagged protein from the column using an elution buffer containing a high concentration of imidazole.[22]
-
Purity Analysis: Analyze the purity of the eluted protein fractions by SDS-PAGE.[21]
Enzyme Activity Assays
Dxs Activity Assay:
A coupled spectrophotometric assay can be used to measure Dxs activity by coupling the production of DXP to the oxidation of NADPH by Dxr. The decrease in absorbance at 340 nm is monitored.[19]
Dxr (IspC) Activity Assay:
The activity of Dxr can be measured directly by monitoring the DXP-dependent oxidation of NADPH at 340 nm.
IspD Activity Assay:
An assay kit is commercially available for measuring E. coli IspD activity, which is based on the detection of the pyrophosphate (PPi) produced.[10][19]
IspE Activity Assay:
The activity of IspE can be determined by monitoring the consumption of ATP, for instance, by using a coupled enzyme assay that links ADP production to NADH oxidation.
IspF Activity Assay:
IspF activity can be measured by quantifying the amount of CMP produced, for example, through a coupled enzymatic assay.[19]
IspG and IspH Activity Assays:
The activities of the iron-sulfur cluster-containing enzymes IspG and IspH are typically measured under strict anaerobic conditions. The reaction can be monitored by following the consumption of the substrate or the formation of the product using HPLC or NMR.[23][24] The reduction of an artificial electron donor like methyl viologen can also be followed spectrophotometrically.[24]
Conclusion
The HMBPP biosynthesis pathway is a validated and promising target for the development of new antibacterial drugs. A thorough understanding of the enzymes involved, their catalytic mechanisms, and the regulation of the pathway is crucial for the rational design of potent and selective inhibitors. This technical guide provides a comprehensive resource for researchers in this field, summarizing the current knowledge and providing key experimental methodologies. Further research into the dynamic regulation of this pathway and the structure-function relationships of its enzymes will undoubtedly pave the way for novel therapeutic strategies against bacterial infections.
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